2-[4-(Azetidin-3-yl)phenyl]acetic acid
Description
Significance of Four-Membered Heterocycles in Medicinal Chemistry and Chemical Biology Research
Four-membered heterocycles, particularly azetidines, have emerged as valuable and increasingly popular scaffolds in modern drug discovery. chemrxiv.org Azetidine (B1206935) is the smallest saturated nitrogen-containing heterocycle that possesses reasonable chemical stability, a feature that makes it an attractive component for medicinal chemists. ijarsct.co.in
The significance of the azetidine ring stems from several key properties:
Molecular Rigidity: The strained four-membered ring imparts a degree of conformational constraint on the molecule. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
Improved Physicochemical Properties: Incorporation of an azetidine moiety can favorably influence a compound's properties, including metabolic stability, solubility, and lipophilicity. These improvements are critical for optimizing the pharmacokinetic profile of a drug candidate.
Three-Dimensionality: As drug discovery moves away from flat, aromatic structures, the non-planar nature of the azetidine ring provides valuable three-dimensional character, which can enhance interactions with complex protein binding sites.
Bioisosteric Replacement: Azetidines can serve as bioisosteres for other common cyclic amines like piperidine or pyrrolidine (B122466), offering a novel chemical space with different structural and electronic properties.
Despite their utility, the synthesis of functionalized azetidines can be challenging due to the inherent ring strain. nih.gov However, recent advancements in synthetic methodologies have made these scaffolds more accessible, leading to their growing prominence in approved drugs and clinical candidates. chemrxiv.org Consequently, compounds bearing the azetidine moiety have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. ijarsct.co.in
Overview of Phenylacetic Acid Derivatives in Bioactive Compound Development
Phenylacetic acid (PAA) and its derivatives are a class of compounds with a long history of significance in both natural and synthetic chemistry. ijpbs.net Phenylacetic acid itself is a naturally occurring plant hormone (auxin) and also functions as an antimicrobial agent. bldpharm.com
In the realm of bioactive compound development, the phenylacetic acid scaffold is a crucial building block for numerous pharmaceuticals. ijpbs.net Its derivatives are integral to the structure of many widely used drugs, demonstrating a broad range of therapeutic applications.
| Drug Class | Example(s) | Therapeutic Use |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Diclofenac, Aceclofenac | Pain and inflammation relief |
| Antibiotics | Penicillin G (Benzylpenicillin) | Bacterial infections |
| Anticholinergics | Cyclopentolate | Mydriasis and cycloplegia for eye exams |
| Central Nervous System Agents | Methylphenidate | Attention Deficit Hyperactivity Disorder (ADHD) |
This table provides examples of established drugs that contain the phenylacetic acid core structure.
The versatility of the phenylacetic acid moiety allows for extensive chemical modification, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties. Researchers have explored these derivatives for a multitude of purposes, from treating metabolic disorders to their potential use in oncology. nih.govacs.org
Contextualization of 2-[4-(Azetidin-3-yl)phenyl]acetic acid within Azetidine and Phenylacetic Acid Research Trajectories
The chemical compound this compound is a logical and strategic amalgamation of the two pharmacologically important scaffolds discussed above. It represents a conformationally restricted analog of phenylacetic acid derivatives. The central phenylacetic acid core is substituted at the para-position with a 3-yl-azetidine ring.
This specific molecular architecture is designed to leverage the advantageous properties of both components:
The phenylacetic acid portion serves as a well-validated pharmacophore known to interact with various biological targets.
The azetidine ring introduces conformational rigidity, locking the substituent in a more defined spatial orientation compared to a flexible alkyl chain. This can enhance binding specificity and potency. Furthermore, the azetidine nitrogen provides a handle for further chemical modification and can influence the molecule's polarity and solubility.
While extensive, peer-reviewed research focusing specifically on this compound is not widely available in the public domain, its structure fits within established research trends. For example, studies on 3-aryl-azetidine derivatives have shown their potential as high-affinity ligands for monoamine transporters, highlighting the utility of this core structure in neuroscience. Similarly, other research has explored azetidine derivatives bearing an acetic acid moiety as potential GABA uptake inhibitors. The synthesis of 2-azetidinone (a related, but distinct structure) derivatives from phenylacetic acid has also been explored for antimicrobial applications. nih.gov The existence of the compound is confirmed by its unique CAS registry number, indicating its synthesis and characterization.
Table of Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 1260884-10-3 |
| Molecular Formula | C₁₁H₁₃NO₂ |
| IUPAC Name | 2-(4-(azetidin-3-yl)phenyl)acetic acid |
This table lists key chemical identifiers for the subject compound.
Scope and Objectives of Academic Investigations on the Chemical Compound
Given the chemical rationale for its design, academic and industrial investigations into this compound and its analogs would likely be structured around several key objectives. The primary goal would be to explore its potential as a novel therapeutic agent by systematically evaluating its biological activity and drug-like properties.
The scope of such research would encompass:
Chemical Synthesis: Development of efficient, scalable, and stereoselective synthetic routes to access the core scaffold and a library of related derivatives. This would involve exploring various methods for coupling the azetidine and phenylacetic acid moieties.
Biological Screening: Evaluation of the compound's activity across a range of biological assays. Drawing from the known pharmacology of its parent scaffolds, initial screening would likely focus on targets related to inflammation (e.g., COX enzymes), infectious diseases, and the central nervous system (e.g., neurotransmitter transporters or receptors).
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications to the structure affect its biological activity. Key modifications would include:
Substitution on the azetidine nitrogen (N-alkylation, N-acylation).
Alterations to the phenyl ring substitution pattern.
Modification of the acetic acid side chain (e.g., conversion to esters or amides).
Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its viability as a potential drug candidate. The presence of the azetidine ring would be of particular interest in studies of metabolic stability.
The overarching objective of these investigations would be to identify a novel chemical entity with potent and selective biological activity, a favorable safety profile, and suitable pharmacokinetic characteristics for further preclinical and clinical development.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-[4-(azetidin-3-yl)phenyl]acetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10,12H,5-7H2,(H,13,14) |
InChI Key |
CJBRIRIAYXMFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 4 Azetidin 3 Yl Phenyl Acetic Acid and Its Analogues
Direct Synthesis Approaches to the Core Structure
The construction of the 2-[4-(azetidin-3-yl)phenyl]acetic acid core can be approached through both linear and convergent synthetic strategies. Each approach presents unique advantages and challenges in terms of efficiency, scalability, and introduction of molecular diversity.
Multi-Step Linear Synthetic Routes
Linear synthetic routes involve the sequential construction of the target molecule, often starting from a pre-functionalized aromatic precursor. A plausible linear synthesis of this compound could commence with a suitable phenylacetic acid derivative, followed by the formation of the azetidine (B1206935) ring.
One potential strategy begins with 4-cyanophenylacetic acid. The cyano group can be reduced to an aminomethyl group, which then serves as a precursor for the azetidine ring. The key steps would involve the protection of the carboxylic acid, followed by a sequence of reactions to form the four-membered ring. A representative, albeit lengthy, sequence is outlined below:
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Esterification | MeOH, H₂SO₄ (cat.) | Protection of the carboxylic acid. |
| 2 | Reduction of nitrile | H₂, Raney Ni | Formation of the primary amine. |
| 3 | Protection of amine | Boc₂O | Installation of a suitable protecting group. |
| 4 | Halogenation | PBr₃ | Conversion of a hydroxymethyl group (if introduced) to a leaving group for cyclization. |
| 5 | Intramolecular cyclization | Base (e.g., NaH) | Formation of the N-Boc-azetidine ring. |
| 6 | Deprotection | TFA or HCl | Removal of the Boc protecting group. |
| 7 | Hydrolysis | LiOH, H₂O | Deprotection of the methyl ester to yield the final product. |
Convergent Synthetic Strategies
A powerful convergent strategy for the synthesis of this compound involves the coupling of a pre-formed azetidine-containing fragment with a phenylacetic acid derivative. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.
A key intermediate for this approach is a protected 3-substituted azetidine, such as tert-butyl 3-iodoazetidine-1-carboxylate or an azetidin-3-ylboronic acid derivative. This azetidine fragment can then be coupled with a suitable derivative of 4-bromophenylacetic acid.
Suzuki-Miyaura Coupling Approach:
A plausible convergent route utilizing a Suzuki-Miyaura coupling is depicted below. This involves the reaction of an azetidin-3-ylboronic ester with an aryl halide.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Yield |
| tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate | Methyl 2-(4-bromophenyl)acetate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Good to excellent |
| tert-Butyl 3-iodoazetidine-1-carboxylate | (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid | Pd(OAc)₂/dppf | Cs₂CO₃ | Dioxane | Good to excellent organic-chemistry.org |
This convergent approach offers several advantages over a linear synthesis. It allows for the late-stage introduction of the azetidine ring, enabling the synthesis of a variety of analogues by simply changing the azetidine or the phenylacetic acid coupling partner. The reaction conditions for palladium-catalyzed cross-couplings are generally mild and tolerant of a wide range of functional groups.
Stereoselective and Asymmetric Synthesis of Azetidine Ring Systems
The azetidine ring in this compound contains a stereocenter at the C3 position if further substituted. The development of stereoselective and asymmetric methods for the synthesis of the azetidine ring is therefore of significant importance.
Chiral Auxiliaries and Catalytic Asymmetric Methods
The use of chiral auxiliaries is a well-established strategy for controlling the stereochemistry of a reaction. In the context of azetidine synthesis, a chiral auxiliary can be temporarily attached to the precursor molecule to direct the formation of one enantiomer over the other. For example, Evans' chiral auxiliaries, which are oxazolidinones, can be used to control the stereochemistry of alkylation reactions that could be part of a linear synthesis of a substituted azetidine.
More recently, catalytic asymmetric methods have emerged as a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. These methods employ a chiral catalyst to generate the desired stereoisomer in high enantiomeric excess. For the synthesis of chiral 3-substituted azetidines, enantioselective additions of nucleophiles to azetines or enantioselective ring-opening of aziridines have been explored.
A notable example is the copper-catalyzed asymmetric boryl allylation of azetines, which allows for the convenient access to chiral 2,3-disubstituted azetidines with high enantioselectivity. nih.gov While not directly applicable to the target molecule's substitution pattern, this methodology highlights the potential of catalytic asymmetric approaches for constructing chiral azetidine rings.
Diastereoselective Cycloaddition Reactions
[2+2] Cycloaddition reactions between imines and alkenes, known as the aza Paternò–Büchi reaction, offer a direct route to the azetidine core. When the starting materials are chiral or contain stereodirecting groups, this cycloaddition can proceed with high diastereoselectivity.
Recent advances have demonstrated the use of visible-light-mediated intermolecular [2+2] photocycloadditions for the synthesis of highly functionalized azetidines. amazonaws.comspringernature.com These reactions can be highly stereoselective, providing a powerful tool for the construction of complex azetidine scaffolds. The diastereoselectivity is often controlled by the geometry of the starting alkene and the approach of the imine.
| Imine | Alkene | Conditions | Diastereoselectivity | Yield |
| N-aryl imines | Electron-rich alkenes | Visible light, photocatalyst | High | Good |
| Oxime ethers | Various alkenes | Visible light, triplet sensitizer | High | Moderate to good |
These diastereoselective cycloaddition reactions provide a convergent and often stereocontrolled entry to the azetidine ring system, which can then be further elaborated to the final target molecule.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmaceuticals is of growing importance to minimize environmental impact and improve the sustainability of chemical processes. Several strategies can be employed in the synthesis of this compound to align with these principles.
One key area is the use of more environmentally benign solvents and reaction conditions. For example, palladium-catalyzed cross-coupling reactions can often be performed in water or other green solvents, reducing the reliance on volatile organic compounds. nih.gov
Flow Chemistry:
Continuous flow synthesis offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. The development of a continuous flow synthesis for 3-substituted azetidines has been reported, utilizing N-Boc-3-iodoazetidine as a common precursor. acs.orgnih.govuniba.it This technology allows for precise control over reaction parameters, leading to higher yields, shorter reaction times, and reduced waste generation. The use of greener solvents like cyclopentylmethyl ether (CPME) in flow systems further enhances the sustainability of the process.
Biocatalysis:
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions, are highly selective, and are biodegradable. For the synthesis of chiral azetidines, biocatalytic approaches are emerging as powerful tools. For instance, a biocatalytic one-carbon ring expansion of aziridines to azetidines has been achieved with high enantioselectivity using an engineered cytochrome P450 enzyme. chemrxiv.orgacs.orgresearchgate.net The use of whole-cell catalysts, such as Rhodococcus erythropolis, has also been shown to be effective for the enantioselective biotransformation of racemic azetidine-2-carbonitriles. nih.gov These biocatalytic methods offer a sustainable route to enantiomerically pure azetidine building blocks.
| Biocatalytic Method | Substrate | Enzyme/Organism | Product | Enantiomeric Excess (ee) |
| Ring Expansion | N-protected aziridines | Engineered Cytochrome P450 | Chiral N-protected azetidines | up to 99% |
| Kinetic Resolution | Racemic 1-benzylazetidine-2-carbonitriles | Rhodococcus erythropolis AJ270 | (S)-azetidine-2-carboxylic acid and (R)-azetidine-2-carboxamide | >99.5% |
By integrating these advanced synthetic methodologies, chemists can devise efficient, stereoselective, and sustainable routes to this compound and its analogues, facilitating further exploration of their potential applications.
Solvent-Free and Aqueous-Phase Reaction Conditions
The development of solvent-free and aqueous-phase reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis. While specific literature on the solvent-free or aqueous-phase synthesis of this compound is not extensively detailed, general principles can be applied.
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions are typically conducted by grinding together solid reactants, sometimes with a catalytic amount of a liquid to initiate the reaction. This approach can lead to higher yields, shorter reaction times, and easier purification. For the synthesis of the azetidine core, a potential solvent-free approach could involve the cyclization of a suitable precursor, such as a γ-haloamine, in the presence of a solid base.
Aqueous-Phase Synthesis:
Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. The synthesis of azetidine derivatives in aqueous media can be challenging due to the potential for side reactions, such as hydrolysis. However, the use of water-soluble catalysts and protecting groups can facilitate these transformations. For instance, a key step in the synthesis of this compound, such as a Suzuki coupling to construct the phenylacetic acid moiety, can potentially be carried out in an aqueous medium using a water-soluble palladium catalyst and a suitable base. inventivapharma.com
| Reaction Type | Conditions | Potential Advantages |
| Solvent-Free Cyclization | Grinding of a γ-haloamine with a solid base (e.g., K2CO3) | Reduced waste, shorter reaction times, simplified purification |
| Aqueous Suzuki Coupling | Aryl halide and boronic acid in water with a water-soluble Pd catalyst | Environmentally benign, improved safety |
Microwave-Assisted and Mechanochemical Synthesis Protocols
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. psu.edu The application of microwave energy can be particularly beneficial for the construction of strained ring systems like azetidines. For example, the intramolecular cyclization of N-substituted 3-amino-1-propanols to form azetidines can be significantly accelerated under microwave conditions. organic-chemistry.org Similarly, cross-coupling reactions to introduce the phenylacetic acid group can be efficiently performed using microwave heating. researchgate.netnih.gov
A notable example of microwave-assisted synthesis in a related system is the Wolff rearrangement of 3-diazotetramic acids to yield 2-oxoazetidine-3-carboxylic acid derivatives. nih.govbeilstein-journals.org This reaction proceeds under high temperatures (200 °C) in a short time frame with high yields, demonstrating the utility of microwave heating for constructing azetidine-containing scaffolds. nih.govbeilstein-journals.org
Mechanochemical Synthesis:
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free alternative for the synthesis of organic compounds. Ball milling is a common technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy milling. This method can promote reactions between solids and has been successfully applied to a variety of organic transformations. While specific examples for this compound are not documented, the synthesis of other heterocyclic systems via mechanochemistry suggests its potential applicability. A polymorphic transition of a related azetidine-containing carboxylic acid has been observed upon grinding, indicating that mechanical force can induce significant structural changes. nih.gov
| Technique | Key Features | Representative Application (Analogous) |
| Microwave-Assisted | Rapid heating, reduced reaction times, improved yields | Synthesis of 2-oxoazetidine-3-carboxylic acid derivatives via Wolff rearrangement nih.govbeilstein-journals.org |
| Mechanochemical | Solvent-free, reactions in the solid state | Potential for cyclization and functionalization reactions |
Derivatization Strategies for Structural Modification at Key Moieties
The ability to selectively modify different parts of the this compound scaffold is crucial for developing analogues with tailored properties.
Modification of the Azetidine Nitrogen
The nitrogen atom of the azetidine ring is a key site for derivatization. N-alkylation, N-acylation, and N-arylation are common transformations.
N-Alkylation: The secondary amine of the azetidine can be readily alkylated using various alkyl halides or through reductive amination with aldehydes and a reducing agent like sodium borohydride. bham.ac.uk
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the corresponding N-acyl derivatives.
N-Arylation: Buchwald-Hartwig amination allows for the coupling of the azetidine nitrogen with aryl halides, providing access to N-aryl azetidine derivatives. uni-muenchen.de
These modifications can be performed as late-stage functionalizations, allowing for the rapid generation of a library of analogues. nih.gov
Functionalization of the Phenyl Ring
The phenyl ring offers multiple positions for substitution, enabling the introduction of a wide range of functional groups.
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce substituents onto the phenyl ring, although the directing effects of the existing groups must be considered.
Palladium-Catalyzed Cross-Coupling: For more controlled functionalization, palladium-catalyzed cross-coupling reactions are invaluable. Starting from a halogenated phenylacetic acid precursor, Suzuki, Sonogashira, and Heck couplings can be employed to introduce aryl, alkynyl, and vinyl groups, respectively.
Transformations at the Carboxylic Acid Group
The carboxylic acid group is a versatile handle for a variety of chemical transformations.
Esterification: Reaction with an alcohol under acidic conditions or using coupling agents like DCC (dicyclohexylcarbodiimide) yields the corresponding ester.
Amide Formation: Coupling with a primary or secondary amine using standard peptide coupling reagents (e.g., HATU, HOBt) provides a wide array of amides. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of a lead compound.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).
Decarboxylative Coupling: Recent advances in photoredox catalysis have enabled decarboxylative cross-coupling reactions, where the carboxylic acid is converted into a radical intermediate that can participate in C-C and C-N bond-forming reactions. princeton.edu
| Moiety | Derivatization Reaction | Reagents and Conditions |
| Azetidine Nitrogen | N-Alkylation | Alkyl halide, base |
| Azetidine Nitrogen | N-Acylation | Acyl chloride, base |
| Phenyl Ring | Suzuki Coupling | Aryl boronic acid, Pd catalyst, base |
| Carboxylic Acid | Amide Formation | Amine, coupling agent (e.g., HATU) |
Optimization of Reaction Parameters and Yield Enhancement in Synthetic Protocols
Optimizing reaction parameters is critical for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts.
Key Parameters for Optimization:
Catalyst and Ligand: For cross-coupling reactions, the choice of palladium catalyst and ligand can have a profound impact on the reaction efficiency. Screening different catalyst systems is often necessary to identify the optimal combination for a specific substrate.
Solvent: The polarity and boiling point of the solvent can influence reaction rates and selectivity. For microwave-assisted reactions, solvents with high dielectric constants are often preferred.
Base: The strength and solubility of the base are crucial, particularly in reactions involving deprotonation or in palladium-catalyzed couplings.
Temperature and Reaction Time: These parameters are often interdependent. Microwave synthesis allows for rapid heating to high temperatures, which can significantly reduce reaction times. psu.edu Careful monitoring is required to prevent decomposition.
Concentration: The concentration of reactants can affect reaction kinetics and, in some cases, the product distribution.
A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions. For instance, in a Suzuki coupling to form the biaryl linkage, a DoE approach could be used to optimize the catalyst loading, base, temperature, and reaction time to achieve the highest possible yield.
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Elucidation of Molecular Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be instrumental in elucidating the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the azetidine (B1206935) ring, the phenyl group, and the acetic acid moiety. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of these fragments. For instance, the protons of the disubstituted benzene (B151609) ring would likely appear in the aromatic region (typically δ 7.0-7.5 ppm), while the methylene (B1212753) protons of the acetic acid group would be expected at a higher field. The protons on the four-membered azetidine ring would exhibit complex splitting patterns due to their constrained environment.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, helping to confirm the presence of the carboxylic acid group (typically δ 170-180 ppm), the aromatic carbons, and the aliphatic carbons of the azetidine ring.
2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish definitive correlations between protons and carbons, confirming the exact bonding arrangement within the molecule.
Hypothetical ¹H NMR Data Table
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 | d | 2H | Aromatic CH |
| ~ 7.2 | d | 2H | Aromatic CH |
| ~ 4.0 | m | 1H | Azetidine CH |
| ~ 3.8 | t | 2H | Azetidine CH₂ |
| ~ 3.6 | t | 2H | Azetidine CH₂ |
| ~ 3.5 | s | 2H | Acetic Acid CH₂ |
| ~ 12.0 | br s | 1H | Carboxylic Acid OH |
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like FT-IR and Raman would be used to identify the functional groups present in "2-[4-(Azetidin-3-yl)phenyl]acetic acid."
FT-IR Spectroscopy: The infrared spectrum would be expected to display characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. C-H stretching vibrations for the aromatic and aliphatic parts would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the aromatic ring would likely give a strong signal.
Hypothetical FT-IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H Stretch (Carboxylic Acid) |
| ~ 1700 | Strong | C=O Stretch (Carboxylic Acid) |
| ~ 1610 | Medium | C=C Stretch (Aromatic) |
| ~ 1520 | Medium | C=C Stretch (Aromatic) |
| ~ 1200 | Medium | C-N Stretch (Azetidine) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS would be employed to determine the exact molecular weight and confirm the elemental composition of the compound. By providing a highly accurate mass measurement, this technique can definitively verify the molecular formula, C₁₁H₁₃NO₂. This is crucial for distinguishing the compound from any potential isomers.
X-ray Crystallography Studies of the Chemical Compound and its Co-Crystals/Salts
X-ray crystallography would provide the most definitive three-dimensional structural information for "this compound" in the solid state.
Crystal Structure Determination and Polymorphism Studies
Single-Crystal X-ray Diffraction: This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. It would reveal the exact conformation of the azetidine ring and its orientation relative to the phenylacetic acid moiety.
Polymorphism: It is possible that "this compound" could exist in different crystalline forms, known as polymorphs. Polymorphism studies would involve crystallizing the compound under various conditions to identify and characterize any different crystal structures. Each polymorph could have distinct physical properties.
Intermolecular Interactions and Solid-State Packing Analysis
The crystal structure would reveal how the molecules pack in the solid state. This analysis would focus on identifying and characterizing the intermolecular interactions that govern the crystal lattice. Key interactions would likely include:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It would be expected to form strong hydrogen bonds, potentially leading to dimers or extended chains in the crystal structure. The nitrogen atom in the azetidine ring could also act as a hydrogen bond acceptor.
π-π Stacking: The phenyl rings could engage in π-π stacking interactions, further stabilizing the crystal packing.
Understanding these interactions is crucial for comprehending the solid-state properties of the compound.
Conformational Analysis and Stereochemical Assignment
A NOESY experiment provides information about the spatial proximity of protons within a molecule. For this compound, this technique would be invaluable in determining the relative orientation of the azetidine and phenyl rings. Specifically, cross-peaks in the NOESY spectrum would indicate which protons on the azetidine ring are in close spatial proximity to the protons on the phenyl ring. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances.
In a hypothetical NOESY experiment on this compound, one would expect to observe correlations between the protons of the azetidine ring and the ortho-protons of the phenyl ring. The presence and intensity of these correlations would help to define the torsional angles between the two ring systems. The azetidine ring itself is known to adopt a puckered conformation, and NOESY data could also provide insights into the specific puckering mode and the orientation of the substituents on the azetidine ring. nih.gov
The expected data from a NOESY experiment could be summarized as follows:
| Proton Pair | Expected NOESY Correlation | Inferred Structural Information |
|---|---|---|
| Azetidine CH/CH₂ - Phenyl ortho-CH | Weak to medium | Defines the torsional angle and relative orientation of the azetidine and phenyl rings. |
| Azetidine endo/exo protons | Variable | Provides information on the puckering of the azetidine ring. |
| Phenyl ortho-CH - Acetic acid CH₂ | Weak to medium | Helps to define the conformation of the acetic acid side chain relative to the phenyl ring. |
The this compound molecule possesses a chiral center at the 3-position of the azetidine ring. Consequently, it can exist as a pair of enantiomers. The separation and characterization of these stereoisomers are essential, as they may exhibit different pharmacological and toxicological profiles.
The separation of the enantiomers of this compound can be achieved through various chiral chromatography techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose. The choice of the CSP is critical and would likely be based on the structural features of the analyte. For a compound like this, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or macrocyclic glycopeptides could be effective. mdpi.com The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Once separated, the individual enantiomers can be characterized using several techniques. The most definitive method for assigning the absolute configuration is single-crystal X-ray crystallography, provided that suitable crystals can be obtained. Alternatively, chiroptical methods such as circular dichroism (CD) spectroscopy can be used. The CD spectra of the two enantiomers will be mirror images of each other, and comparison with theoretical calculations can help in assigning the absolute configuration.
The general workflow for stereoisomer separation and characterization is outlined below:
| Step | Technique | Purpose |
|---|---|---|
| 1. Separation | Chiral HPLC | To resolve the racemic mixture into individual enantiomers. |
| 2. Purity Analysis | Analytical Chiral HPLC | To determine the enantiomeric excess (ee) of the separated fractions. |
| 3. Structural Confirmation | NMR, Mass Spectrometry | To confirm the chemical structure of the separated isomers. |
| 4. Absolute Configuration Determination | Single-Crystal X-ray Crystallography or Circular Dichroism (CD) Spectroscopy | To assign the (R) and (S) configuration to each enantiomer. |
Computational Chemistry and Theoretical Modeling of 2 4 Azetidin 3 Yl Phenyl Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 2-[4-(azetidin-3-yl)phenyl]acetic acid, these theoretical studies provide a microscopic view of its electronic and geometric characteristics.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Illustrative Data: Predicted Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-C (Aromatic) | ~1.39 Å |
| C-C (Acetic Acid) | ~1.51 Å | |
| C-N (Azetidine) | ~1.47 Å | |
| Bond Angle | C-C-C (Aromatic) | ~120° |
| C-N-C (Azetidine) | ~88-90° |
Note: The data in this table is illustrative and represents typical values for similar chemical moieties, as specific computational studies on this compound are not publicly available.
HOMO-LUMO Analysis and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely localized on the electron-rich phenyl ring, while the LUMO may be distributed across the acetic acid moiety. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack. Analysis of these frontier orbitals helps in understanding the electronic charge transfer that can occur within the molecule. nih.govresearchgate.net
Illustrative Data: Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -1.2 | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 | High chemical stability |
| Electronegativity (χ) | 3.85 | Tendency to attract electrons |
Note: This table contains hypothetical data for illustrative purposes, based on general principles of computational chemistry for similar organic molecules.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
DFT calculations can also predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govbohrium.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. Predicted ¹H and ¹³C NMR spectra can aid in the structural elucidation of the compound and can be compared with experimental data for validation.
Illustrative Data: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (ortho to acetic acid) | 7.2-7.3 |
| Aromatic (ortho to azetidine) | 7.1-7.2 |
| CH₂ (Acetic Acid) | 3.6 |
| CH (Azetidine) | 3.8-4.0 |
Note: These are estimated values for illustrative purposes. Actual chemical shifts can be influenced by solvent and other experimental conditions.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the environment.
Conformational Sampling and Stability in Various Environments
The presence of the flexible azetidine (B1206935) ring and the rotatable bond connecting it to the phenyl ring suggests that this compound can adopt multiple conformations. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. The puckering of the azetidine ring and the orientation of the acetic acid group are key conformational variables. researchgate.net
Solvation Effects and Solvent Interactions
The behavior of this compound in a solvent, particularly water, is critical for many of its potential applications. Due to the presence of both a carboxylic acid and an amine group, the molecule can exist as a zwitterion, which significantly influences its solvation. acs.orgresearcher.life MD simulations can model the explicit interactions between the solute and solvent molecules. rsc.org The radial distribution function (RDF) can be calculated to understand the structuring of solvent molecules around different parts of the solute, such as the charged groups of the zwitterionic form. mdpi.com These simulations can reveal how water molecules form hydrogen bonds with the carboxylic acid and azetidine nitrogen, stabilizing the molecule in solution. mdpi.com
Table of Compounds Mentioned
| Compound Name |
|---|
Molecular Docking and Protein-Ligand Interaction Studies
Investigation of Binding Modes with Hypothetical or Known Biological Targets
No published studies were found that investigate the binding modes of this compound with any specific protein targets.
Prediction of Binding Affinities to Macromolecular Structures
There is no available research detailing the predicted binding affinities of this compound to any macromolecular structures.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Development of Predictive Models for Preclinical Activities
No QSAR models have been developed or published for the prediction of preclinical activities of this compound.
Descriptor Calculation and Feature Selection for Structural Correlates
There are no reports on the calculation of molecular descriptors or the selection of features to establish structural correlates for the biological activity of this compound.
Preclinical Biological Activity of this compound Remains Undocumented in Publicly Available Research
Following a comprehensive search of scientific literature and patent databases, no publicly available preclinical data regarding the biological activity or mechanism of action for the chemical compound This compound could be identified.
Extensive searches were conducted to locate studies related to its effects in in vitro and in vivo research models. This included targeted inquiries for information on its potential interactions at a molecular level and its influence on cellular functions. However, the search did not yield any specific research findings that would allow for a detailed discussion of its preclinical profile.
Consequently, it is not possible to provide information on the following areas for this specific compound:
Target Identification and Mechanistic Elucidation: There is no available research detailing enzyme inhibition, receptor binding assays, or ion channel modulation studies for this compound.
Cellular Pathway Modulation and Phenotypic Assays: Information regarding its effects on biological processes such as apoptosis or cell cycle regulation, or its impact on specific signal transduction pathways, is not present in the accessible scientific literature.
Without primary research data, a scientifically accurate and informative article adhering to the requested structure cannot be generated. The biological and pharmacological properties of this specific molecule have not been described in the public domain.
Preclinical Biological Activity and Mechanistic Investigations in in Vitro and in Vivo Research Models
Cellular Pathway Modulation and Phenotypic Assays
In Vitro Antimicrobial Activity and Resistance Mechanism Studies
No published studies were identified that specifically evaluate the in vitro antimicrobial activity of 2-[4-(Azetidin-3-yl)phenyl]acetic acid against any panel of microbial strains. Consequently, data regarding its minimum inhibitory concentrations (MIC), potential spectrum of activity (e.g., Gram-positive, Gram-negative), or mechanisms of bacterial resistance are not available. While the broader class of azetidinones has been extensively studied for antimicrobial properties, this specific data cannot be extrapolated to the compound without direct experimental evidence. bepls.comresearchgate.net
Structure-Activity Relationship (SAR) Elucidation for Preclinical Efficacy
Identification of Pharmacophoric Features and Key Interaction Sites
Without biological activity data or target identification, the key pharmacophoric features and interaction sites for This compound have not been elucidated. Molecular modeling, docking studies, or crystallographic data that would identify essential structural components for a biological target are absent from the public domain.
In Vivo Preclinical Proof-of-Concept Studies in Disease Models (Mechanistic Focus)
Compound Distribution and Metabolic Fate in Research Animals
No in vivo studies describing the pharmacokinetic properties of This compound in animal models have been published. Information regarding its absorption, distribution, metabolism, and excretion (ADME) is not available. While the metabolism of phenylacetic acid itself is understood as a catabolite of phenylalanine, the metabolic fate of the complete compound, including the azetidine (B1206935) moiety, in research animals has not been documented. wikipedia.org
Target Engagement and Biomarker Modulation in Animal Models
There is no evidence of in vivo studies aimed at demonstrating target engagement or the modulation of relevant biomarkers for This compound in any disease model. Research confirming that the compound reaches its intended biological target and elicits a measurable downstream effect in a living organism is not present in the available literature.
Mechanistic Efficacy in Established Disease Models
Extensive literature searches did not yield any specific preclinical data on the mechanistic efficacy of the compound This compound in established in vitro or in vivo models of infection, inflammation, or cancer.
While the structural motifs of azetidine and phenylacetic acid are found in various biologically active molecules, no peer-reviewed scientific articles or publicly available research data could be retrieved that specifically investigate the therapeutic potential or mechanism of action of This compound in these disease areas.
The following table summarizes the lack of available data for the specified compound in different disease models.
| Disease Model | In Vitro Data | In Vivo Data | Mechanistic Insights |
| Infection Models | Data not available | Data not available | Data not available |
| Inflammation Models | Data not available | Data not available | Data not available |
| Cancer Models | Data not available | Data not available | Data not available |
Therefore, a detailed analysis of the research findings regarding the mechanistic efficacy of This compound cannot be provided at this time due to the absence of relevant scientific studies. Further research is required to explore the potential biological activities and mechanisms of this specific chemical entity.
Applications As a Synthetic Building Block and Chemical Scaffold in Organic Synthesis
Utilization in the Construction of Complex Heterocyclic Systems
The inherent ring strain of the azetidine (B1206935) moiety and the reactivity of the carboxylic acid group make 2-[4-(Azetidin-3-yl)phenyl]acetic acid a valuable precursor for the synthesis of more elaborate heterocyclic structures.
As a Precursor for Fused Ring Systems
The bifunctional nature of this compound allows for its use in intramolecular cyclization reactions to form fused heterocyclic systems. By first reacting the secondary amine of the azetidine ring or the carboxylic acid, subsequent cyclization can lead to the formation of novel polycyclic structures.
For instance, acylation or sulfonylation of the azetidine nitrogen, followed by activation of the carboxylic acid, can facilitate an intramolecular Friedel-Crafts-type reaction or other cyclization pathways onto the phenyl ring, potentially yielding azetidine-fused dihydroisoquinolinones or related structures. The specific reaction conditions and the nature of the substituents on the azetidine nitrogen would dictate the outcome of such cyclizations. While specific examples starting from this compound are not extensively documented in publicly available literature, the general principle of using phenylacetic acid derivatives in the synthesis of fused heterocycles is well-established uobaghdad.edu.iqresearchgate.netrsc.org. The presence of the azetidine ring introduces a unique structural and stereochemical element to these potential products.
One plausible, though not explicitly documented, synthetic route could involve the N-acylation of the azetidine ring followed by an intramolecular cyclization. The resulting fused systems would be of significant interest in medicinal chemistry due to their rigidified structures, which can lead to enhanced binding affinity and selectivity for biological targets. The synthesis of azetidine-fused 8-membered rings has been achieved through ring-closing metathesis of a related azetidine scaffold, highlighting the utility of the azetidine core in constructing larger fused systems nih.gov.
As a Starting Material for Spiro-Azetidine Derivatives
The 3-position of the azetidine ring in this compound serves as a potential spirocyclic center. Spiro-heterocycles are of great interest in drug discovery due to their three-dimensional nature and novel chemical space they occupy nih.govrsc.org.
The synthesis of spiro-azetidin-2-ones, or β-lactams, is a well-known application of related acetic acid derivatives. For example, the Staudinger ketene-imine cycloaddition offers a powerful method for constructing the β-lactam ring rsc.orgnih.gov. In a hypothetical application to this compound, the acetic acid moiety could be converted to a ketene (B1206846) precursor, such as an acyl chloride. This ketene could then react with an imine to form a spiro[azetidine-3,3'-azetidin-2'-one] derivative. The substitution on the imine would offer a point of diversification for library synthesis.
Another approach to spirocycles involves the cycloaddition of in situ generated azomethine ylides with dipolarophiles rsc.org. While this method is more commonly applied to pyrrolidines, the principles could be adapted to azetidine-containing systems. The phenylacetic acid portion of the molecule could also be used to construct other heterocyclic rings that are spiro-fused to the azetidine. For example, condensation reactions involving the methylene (B1212753) group of the acetic acid and a suitable dielectrophile could lead to the formation of a new ring at this position.
The synthesis of multifunctional spirocyclic azetidines has been achieved from cyclic carboxylic acids, demonstrating the feasibility of creating such structures for drug discovery applications rsc.org.
Role in Lead Optimization and Scaffold Hopping in Chemical Synthesis
The this compound scaffold provides an excellent starting point for lead optimization and scaffold hopping strategies in medicinal chemistry. Its distinct structural components—the azetidine ring, the phenyl ring, and the acetic acid side chain—can be systematically modified to explore the chemical space around a lead compound and improve its pharmacological properties.
Design and Synthesis of Library Compounds Based on the Azetidine-Phenylacetic Acid Scaffold
The amenability of the this compound scaffold to combinatorial synthesis makes it an attractive core for the generation of compound libraries. The secondary amine of the azetidine ring and the carboxylic acid group provide two independent points for diversification.
A diverse library of amides can be readily synthesized by coupling the carboxylic acid moiety with a wide range of primary and secondary amines. This approach has been successfully used with a similar natural product scaffold, 3-chloro-4-hydroxyphenylacetic acid, to generate a 20-membered amide library nih.gov. Similarly, the azetidine nitrogen can be functionalized with a variety of substituents through reactions such as acylation, sulfonylation, alkylation, and reductive amination. This dual functionalization allows for the rapid generation of a large number of analogues with diverse physicochemical properties.
The synthesis and diversification of densely functionalized azetidine ring systems have been described for the creation of CNS-focused libraries, highlighting the importance of such scaffolds in drug discovery nih.gov.
Table 1: Potential Library Compounds from this compound Scaffold
| R1 (on Azetidine-N) | R2 (Amide from Acetic Acid) |
|---|---|
| Acetyl | Benzylamide |
| Benzoyl | Cyclohexylamide |
| Methylsulfonyl | Morpholinamide |
| Benzyl | 4-Fluorobenzylamide |
| Propyl | Piperidinamide |
This table represents a hypothetical library to illustrate the diversification potential.
Exploration of Chemical Space around the Core Structure
Scaffold hopping is a powerful strategy in drug discovery to identify novel chemotypes with similar biological activity but improved properties nih.govucla.edu. The this compound core can serve as a template for such explorations.
For instance, the azetidine ring can be replaced with other small, strained or non-strained heterocycles like oxetane, cyclobutane, or pyrrolidine (B122466) to probe the importance of the nitrogen atom and the ring size for biological activity. The phenyl ring can be substituted with various functional groups or replaced entirely with other aromatic or heteroaromatic systems. Furthermore, the acetic acid side chain can be modified to other acidic bioisosteres, such as tetrazoles or hydroxamic acids, or its length and flexibility can be altered.
An extensive scaffold-hopping exercise on a series of proteasome inhibitors demonstrated the utility of modifying the core bicyclic system to improve properties like solubility dundee.ac.uk. This highlights the potential of applying similar strategies to the azetidine-phenylacetic acid scaffold.
Development of Bioconjugates and Chemical Probes
The functional handles present in this compound make it a suitable candidate for the development of bioconjugates and chemical probes. These tools are invaluable for studying biological processes and for targeted drug delivery.
The carboxylic acid group can be readily activated and coupled to biomolecules such as peptides, proteins, or amino-functionalized linkers. This allows for the attachment of the azetidine-containing small molecule to a larger biological entity. The azetidine nitrogen, after appropriate functionalization, can also serve as a point of attachment.
For the development of chemical probes, a fluorescent dye, a biotin (B1667282) tag, or a photoaffinity label could be incorporated into the molecule. For example, a fluorescent reporter group could be attached to the azetidine nitrogen, while the carboxylic acid could be used to link to a targeting moiety. The synthesis of fluorescent probes often involves the coupling of a fluorophore to a pharmacophore through a linker nih.govresearchgate.netfrontiersin.org. The this compound structure provides a convenient platform for such constructions.
Table 2: Potential Functional Probes Derived from this compound
| Probe Type | Functional Group Attachment Point | Attached Moiety |
|---|---|---|
| Fluorescent Probe | Azetidine Nitrogen | Dansyl chloride |
| Biotinylated Probe | Acetic Acid (Amide Linkage) | Biotin-PEG-amine |
| Photoaffinity Label | Phenyl Ring | Azide or Diazirine |
This table provides hypothetical examples of how the scaffold could be functionalized to create chemical probes.
Synthesis of Fluorescently Tagged or Affinity Probes
The scaffold of this compound is well-suited for the synthesis of fluorescent probes and affinity labels. These chemical tools are essential for studying biological systems, enabling the visualization and tracking of molecular interactions in real-time. The compound can be covalently attached to a fluorophore through either its secondary amine or its carboxylic acid, providing flexibility in probe design.
A common strategy involves the acylation of the azetidine nitrogen with a fluorophore that contains an activated carboxylic acid or a similar reactive group. Fluorophores such as fluorescein, rhodamine, and BODIPY dyes are frequently prepared as N-hydroxysuccinimide (NHS) esters or acid chlorides for efficient coupling with amines. acs.org In a hypothetical synthesis, the nitrogen of the azetidine ring on this compound could be coupled to a fluorophore-NHS ester. The reaction would typically be carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with a non-nucleophilic base such as diisopropylethylamine (DIEA) to facilitate the reaction. The carboxylic acid group of the phenylacetic acid moiety would likely require protection, for example as a methyl or ethyl ester, to prevent unwanted side reactions. This protecting group can be removed in a subsequent step if a free carboxylate is desired for the final probe.
Alternatively, the carboxylic acid group of this compound can be used as a handle to attach fluorophores containing a reactive amine. In this approach, the carboxylic acid is activated using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), or (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP). luxembourg-bio.com The azetidine nitrogen would require a protecting group, such as the tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group, to ensure selective reaction at the carboxyl terminus. peptide.com This strategy allows for the creation of probes where the fluorophore is linked via a stable amide bond.
The choice of linking strategy and fluorophore can be tailored to the specific application, allowing for the development of probes with optimized photophysical properties and biological targeting capabilities.
Table 1: Potential Synthetic Strategies for Fluorescent Probe Synthesis This table is based on established chemical principles, as direct synthesis examples for this specific compound are not available in the cited literature.
| Reactive Site on Scaffold | Coupling Partner on Fluorophore | Coupling Reagents | Protecting Groups Required |
|---|---|---|---|
| Azetidine Nitrogen (Amine) | Activated Carboxylic Acid (e.g., NHS ester) | DIEA, Triethylamine | Ester protection for carboxylic acid |
Integration into Peptide and Peptidomimetic Structures
The incorporation of unnatural amino acids and conformational constraints are key strategies in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved stability, bioavailability, and receptor selectivity. nih.govwjarr.com this compound serves as an excellent scaffold for this purpose due to the rigid four-membered azetidine ring.
As a Constrained Phenylalanine Analog: This compound can be considered a constrained analog of phenylalanine where the side chain is cyclized back onto the alpha-carbon via the azetidine ring. When incorporated into a peptide sequence, the azetidine ring restricts the torsional angles (phi, ψ) of the peptide backbone in its vicinity. Studies on other azetidine-containing amino acids, such as azetidine-2-carboxylic acid (Aze), have shown that the four-membered ring preferentially induces γ-turn conformations rather than the β-turns commonly promoted by the five-membered ring of proline. nih.gov This ability to stabilize specific secondary structures can be exploited to design peptides with defined three-dimensional shapes, which is crucial for potent and selective interaction with biological targets like receptors or enzymes. nih.gov
Synthesis and Incorporation: The integration of this compound into a peptide chain can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. acs.orgasm.org For use in SPPS, the azetidine nitrogen must be protected with a group compatible with the chosen synthesis strategy. In Fmoc-based SPPS, an acid-labile Boc group could be used to protect the azetidine nitrogen, allowing for its selective removal during the final cleavage from the resin with trifluoroacetic acid (TFA). Conversely, in Boc-based SPPS, an Fmoc group could provide orthogonal protection for the azetidine. The carboxylic acid group of the molecule would then be activated in situ using standard coupling reagents (e.g., HATU, HBTU) to form a peptide bond with the N-terminal amine of the growing peptide chain on the solid support. wikipedia.org
As a Dipeptide Isostere: The structure can also be viewed as a dipeptide isostere, a molecule that replaces two adjacent amino acid residues in a peptide. This approach is used to modify the peptide backbone to enhance proteolytic stability or to alter its conformational properties. nih.gov By replacing a dipeptide unit, the this compound scaffold introduces a rigid, non-natural linkage into the peptide backbone, which can significantly impact its biological activity and pharmacokinetic profile.
The versatility of this compound as a building block allows for the creation of novel peptide and peptidomimetic libraries with diverse structural and functional properties, opening avenues for the discovery of new therapeutic agents.
Table 2: Potential Applications in Peptide and Peptidomimetic Design
| Application | Structural Role | Key Feature | Method of Integration |
|---|---|---|---|
| Unnatural Amino Acid | Constrained Phenylalanine Analog | Induces γ-turn conformations | Standard Solid-Phase Peptide Synthesis (SPPS) |
| Peptidomimetic Scaffold | Dipeptide Isostere | Increases proteolytic stability | SPPS or solution-phase synthesis |
Analytical Methodologies for Research and Development
Chromatographic Separation Techniques
Chromatography is a cornerstone for the purification and analysis of "2-[4-(Azetidin-3-yl)phenyl]acetic acid," enabling the separation of the target compound from impurities and, crucially, the resolution of its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and quantifying "this compound" in various matrices. Reversed-phase (RP) HPLC is typically the method of choice, leveraging the compound's polarity.
A standard RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous buffer (often containing an acid like phosphoric acid or formic acid to control ionization) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). jchr.orghelixchrom.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule provides a chromophore that absorbs UV light, typically in the range of 210-260 nm. jchr.org By running a gradient elution, where the proportion of the organic solvent is increased over time, a broad range of impurities with varying polarities can be effectively separated and quantified. The method's specificity, linearity, accuracy, and precision are validated according to established guidelines to ensure reliable results. jchr.org
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 215 nm |
| Injection Volume | 5-10 µL |
The azetidine (B1206935) ring in "this compound" contains a stereocenter at the 3-position, meaning the compound exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. Chiral chromatography is the definitive method for this purpose. nih.gov
This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Several types of CSPs are suitable for separating chiral amines and acids:
Polysaccharide-based CSPs: Columns based on derivatives of cellulose (B213188) or amylose (B160209) are widely used and have proven effective for a broad range of chiral molecules, including those with amine functionalities. nih.gov
Cyclodextrin-based CSPs: These stationary phases can separate enantiomers by forming temporary inclusion complexes with different stabilities for each enantiomer. nih.gov
Anion-exchange CSPs: Given the acidic nature of the carboxylic acid group, chiral stationary phases based on anion-exchange mechanisms, such as those using quinine (B1679958) or quinidine (B1679956) derivatives, can provide excellent resolution for acidic compounds. chiraltech.com
The mobile phase can be normal-phase (e.g., heptane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase, depending on the specific CSP and the compound's properties. acs.org The development of a successful chiral separation often requires screening different combinations of CSPs and mobile phases to achieve optimal resolution. nih.gov
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and mechanistic investigation of "this compound." It provides precise mass-to-charge ratio (m/z) data, which confirms the molecular weight and elemental composition.
Tandem mass spectrometry (MS/MS) is used to elucidate the structure of the molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion (parent ion) of "this compound" is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (daughter ions). rsc.org Analyzing these fragments provides a structural fingerprint of the molecule.
The fragmentation of "this compound" would likely proceed through several predictable pathways based on its functional groups:
Loss of the Carboxylic Group: A common fragmentation for carboxylic acids is the loss of the COOH group (45 Da) or H₂O (18 Da). libretexts.org
Benzylic Cleavage: The bond between the phenyl ring and the acetic acid methylene (B1212753) group is a likely point of cleavage, which would generate a stable benzyl-type cation at m/z 91 if a rearrangement occurs, a characteristic fragment for phenylacetic acid derivatives. chegg.commassbank.eu
Azetidine Ring Opening: The strained four-membered azetidine ring can undergo cleavage. nih.govacs.org Fragmentation could involve the loss of ethene (C₂H₄) or other small neutral molecules from the ring, depending on the charge localization.
Table 2: Predicted MS/MS Fragment Ions and Their Origins
| Fragment Ion (m/z) | Proposed Structure / Origin |
| [M+H]⁺ - 45 | Loss of the carboxylic acid group (-COOH) from the parent ion. |
| [M+H]⁺ - 18 | Loss of water (-H₂O) from the parent ion. |
| 91 | Formation of the tropylium (B1234903) cation (C₇H₇⁺) via cleavage and rearrangement. |
| Varies | Fragments resulting from the opening and cleavage of the azetidine ring. |
Isotopic labeling is a powerful technique used in conjunction with MS and Nuclear Magnetic Resonance (NMR) to trace the pathways of molecules through chemical reactions or biological systems. wikipedia.orgnih.gov By replacing one or more atoms in "this compound" with a heavier, stable isotope (e.g., replacing ¹²C with ¹³C, ¹H with ²H/Deuterium, or ¹⁴N with ¹⁵N), the compound becomes "tagged" without significantly altering its chemical properties. nih.govresearchgate.net
This approach can be applied in several ways:
Mechanistic Studies in Synthesis: To understand how the molecule is formed, a precursor in the synthesis can be isotopically labeled. By tracking the position of the label in the final product, the reaction mechanism can be confirmed. For example, labeling the nitrogen on a precursor would confirm its incorporation into the azetidine ring. nih.govresearchgate.net
Metabolic Studies: When studying how the compound is metabolized in a biological system, a labeled version of the compound is administered. Metabolites are then identified by searching for the characteristic isotopic signature in mass spectrometry data, allowing for the rapid identification of metabolic products even at very low concentrations. nih.gov
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of "this compound," particularly in quality control settings for bulk material or simple formulations. ugm.ac.idresearchgate.net The method relies on the principle that the aromatic phenyl ring in the molecule absorbs light in the UV region. A standard procedure involves preparing a solution of the compound in a suitable solvent (e.g., methanol or ethanol), measuring its absorbance at the wavelength of maximum absorption (λmax), and relating this absorbance to the concentration using a calibration curve constructed with standards of known concentration, in accordance with the Beer-Lambert law. chitkara.edu.in
For samples where interfering substances absorb in the same UV region, a derivatization or ion-pair extraction method can be employed. This involves reacting the compound with a specific reagent to produce a new, colored species that absorbs in the visible region of the spectrum, where interference is minimal. For instance, the tertiary amine of the azetidine ring could potentially form a colored ion-pair complex with an anionic dye, which can then be extracted into an organic solvent and quantified. nih.gov The choice of method depends on the sample matrix and the required sensitivity and selectivity.
Future Research Directions and Identified Research Gaps
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of densely functionalized azetidines can be challenging, which often leads to them being overlooked as lead compounds. researchgate.net Future research should prioritize the development of novel and sustainable synthetic routes for 2-[4-(Azetidin-3-yl)phenyl]acetic acid. Current synthetic strategies for related phenylacetic acid derivatives often involve multi-step processes. mdpi.cominventivapharma.com The exploration of continuous flow synthesis methodologies could offer a safer and more sustainable approach to producing azetidine-containing compounds. researchgate.net Research into green chemistry approaches, such as the use of environmentally benign solvents and catalysts, is essential to minimize the environmental impact of the synthesis. researchgate.net The development of a scalable and efficient synthesis is crucial for making this compound more accessible for extensive research and potential future applications. researchgate.net
Identification of Undiscovered Biological Targets for the Compound
Rational Design of Next-Generation Analogues for Specific Research Applications
Based on a deeper understanding of its biological targets and structure-activity relationships, the rational design of next-generation analogues of this compound is a promising area for future research. nih.gov By modifying the core structure, researchers can aim to enhance potency, selectivity, and pharmacokinetic properties. For instance, substitutions on the phenyl ring or modifications to the azetidine (B1206935) moiety could lead to analogues with improved biological profiles. orientjchem.orgresearchgate.net These rationally designed compounds could be tailored for specific research applications, such as probes for studying particular biological pathways or as leads for the development of new therapeutic agents. nih.gov
Development of Advanced Analytical Techniques for Compound Detection and Characterization in Complex Matrices
To support preclinical and potentially clinical studies, the development of advanced analytical techniques for the sensitive and specific detection and characterization of this compound in complex biological matrices is necessary. Future research should focus on creating robust analytical methods, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), to accurately quantify the compound and its metabolites in various biological samples. nih.govfrontiersin.orgresearchgate.net These methods are essential for pharmacokinetic and pharmacodynamic studies, which are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Integration with Artificial Intelligence and Machine Learning for Predictive Research and Discovery
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
